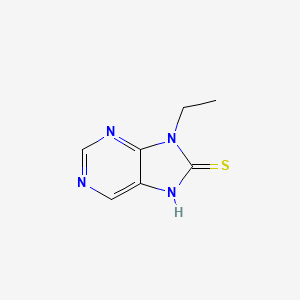![molecular formula C11H16N2O2 B12640817 N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide CAS No. 919997-09-4](/img/structure/B12640817.png)
N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide is an organic compound with a complex structure that includes a hydroxy group, a methylphenyl group, and a beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the beta-alaninamide moiety: This can be achieved through the reaction of beta-alanine with an appropriate amine under acidic conditions.
Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the intermediate compound reacts with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-(2-methylphenyl)acetamide
- N-Hydroxy-N-(2-methylphenyl)propionamide
- N-Hydroxy-N-(2-methylphenyl)butyramide
Uniqueness
N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
919997-09-4 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-hydroxy-3-[(2-methylphenyl)methylamino]propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-9-4-2-3-5-10(9)8-12-7-6-11(14)13-15/h2-5,12,15H,6-8H2,1H3,(H,13,14) |
InChI Key |
WNBYDTHLPXGJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Naphthyridine-3-carboxamide, N-[(4-chlorophenyl)methyl]-1-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-1,2-dihydro-2-oxo-6-(2H-tetrazol-5-yl)-](/img/structure/B12640742.png)
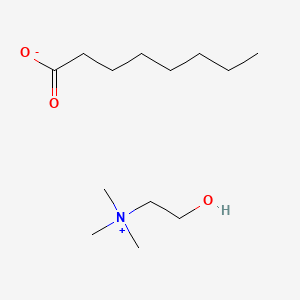
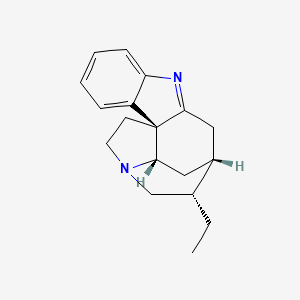
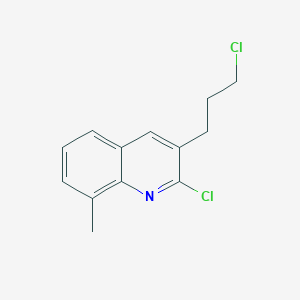
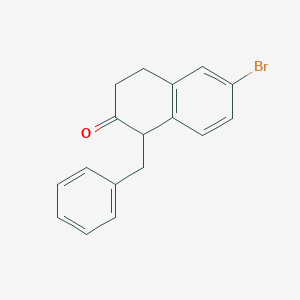

![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)

![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)
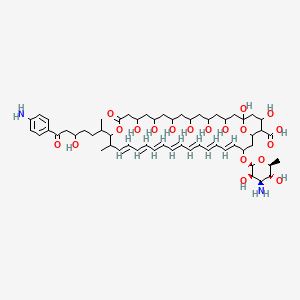
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)

